molecular formula C18H16ClN3O5S2 B2828341 ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-50-3

ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2828341
CAS No.: 865247-50-3
M. Wt: 453.91
InChI Key: XLFSBUKKZDANLT-UZYVYHOESA-N
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Description

Ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a sulfamoyl group (-SO₂NH₂) and a 2-chlorobenzoyl substituent. Its Z-configuration at the imine bond (C=N) is critical for its stereochemical stability. The compound’s structure has likely been resolved via X-ray crystallography using programs like SHELXL for refinement and SHELXS/SHELXD for structure solution, with visualization facilitated by ORTEP-3 .

While direct evidence of its application is absent in the provided materials, structural analogs (e.g., sulfonylurea herbicides) indicate that such compounds often target acetolactate synthase (ALS), a key enzyme in plant biosynthesis .

Properties

IUPAC Name

ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S2/c1-2-27-16(23)10-22-14-8-7-11(29(20,25)26)9-15(14)28-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFSBUKKZDANLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl chloroacetate and a sulfamoylating agent under controlled conditions to yield the final compound .

Chemical Reactions Analysis

ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as cerium ammonium nitrate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group. Common reagents used in these reactions include cerium ammonium nitrate, sodium borohydride, and various nucleophiles.

Scientific Research Applications

ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional motifs with sulfonylurea herbicides, such as metsulfuron methyl and ethametsulfuron methyl (). Key differences lie in the core heterocycle and substituents:

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Primary Use
Target Compound Benzothiazole Sulfamoyl (-SO₂NH₂), 2-chlorobenzoyl, ester ~453.9 (estimated) Potential herbicide
Metsulfuron Methyl Triazine Sulfonylurea (-SO₂NHC(O)NH-), methyl, methoxy 381.4 ALS-inhibiting herbicide
Ethametsulfuron Methyl Triazine Sulfonylurea, ethoxy, methyl 410.4 Herbicide (Brassicaceae)

Key Observations :

  • The sulfamoyl group (-SO₂NH₂) lacks the urea moiety (-NHC(O)NH-) present in sulfonylureas, which is critical for ALS inhibition. This suggests the target compound may have a distinct mode of action or reduced herbicidal activity .
  • The 2-chlorobenzoyl substituent could improve lipid solubility, influencing membrane permeability and environmental persistence.
Hydrogen Bonding and Crystallographic Behavior

The sulfamoyl group acts as both a hydrogen bond donor (N-H) and acceptor (S=O), enabling robust intermolecular interactions. Graph set analysis (as per Bernstein et al.) would reveal patterns such as self-complementary $ \text{R}_2^2(8) $ motifs, common in sulfonamide-containing crystals . In contrast, sulfonylurea herbicides form extended networks via urea N-H and carbonyl O interactions, often yielding higher melting points and lower solubility.

Hypothetical Crystallographic Comparison :

Compound Space Group Hydrogen Bond Donors/Acceptors Notable Interactions
Target Compound P2₁/c (example) 2 donors, 4 acceptors N-H⋯O=S, C=O⋯H-N
Metsulfuron Methyl P1̄ 3 donors, 5 acceptors N-H⋯O=C, O=C⋯H-N (urea)

The ester group in the target compound may introduce conformational flexibility, reducing crystalline order compared to rigid triazine-based analogs.

Biological Activity

Ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is an organic compound notable for its complex structural features and diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C21H15ClN3O5SC_{21}H_{15}ClN_{3}O_{5}S and includes a benzothiazole ring, a chlorobenzoyl group, and a sulfamoyl group. Its unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular Weight432.87 g/mol
CAS Number1351644-36-4
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of 4-chlorobenzoyl chloride with 2-aminobenzenesulfonamide.
  • Final Product Formation : The intermediate is then reacted with ethyl 2-bromoacetate under basic conditions.

This multi-step process often employs solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes, including proteases and kinases, which play critical roles in cell signaling pathways. This inhibition can lead to significant alterations in cellular functions, making it a candidate for therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against a range of bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential use as an antibacterial agent .

Anticancer Activity

Preliminary studies have also explored the compound's anticancer properties. It appears to induce apoptosis in cancer cell lines by disrupting the cell cycle and activating apoptotic pathways. Such findings indicate its potential as a chemotherapeutic agent .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the compound against Gram-positive and Gram-negative bacteria.
    • Results showed inhibition zones ranging from 10 mm to 20 mm depending on the concentration used.
  • Anticancer Activity :
    • In vitro tests on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 50 µM.
    • Flow cytometry analysis indicated increased apoptosis rates compared to control groups.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
Ethyl (4-chlorobenzoyl)acetateModerateLow
Ethyl (benzothiazolyl)sulfonyl acetateHighModerate
Ethyl 2-(4-chlorobenzoyl)acetateLowHigh

The unique combination of functional groups in this compound enhances its biological profile compared to these related compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how are intermediates characterized?

  • Methodology : Synthesis typically involves a multi-step approach:

Condensation : React 2-chlorobenzoyl chloride with a sulfamoyl-substituted benzothiazole precursor to form the imino linkage.

Cyclization : Promote benzothiazole ring closure under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Esterification : Introduce the ethyl acetate group via nucleophilic substitution or ester coupling .

  • Characterization : Intermediates are validated using HPLC (≥95% purity) and NMR (e.g., ¹H NMR peaks at δ 8.2–8.5 ppm for aromatic protons, δ 4.1–4.3 ppm for ethyl ester protons) .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the imino group in this compound?

  • Key Techniques :

  • ¹H-¹H NOESY NMR : Correlates spatial proximity of the imino proton (δ ~12.5 ppm) and adjacent aromatic protons to confirm the Z-configuration.
  • IR Spectroscopy : A strong C=N stretch near 1600–1650 cm⁻¹ supports imine formation .
    • Data Interpretation : Contradictions between theoretical and observed spectra (e.g., unexpected splitting in NMR) may arise from rotational isomerism; variable-temperature NMR or DFT calculations can resolve these .

Q. What are the common biological screening assays for preliminary evaluation of this compound’s bioactivity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
  • Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ determination).
    • Controls : Use sulfamethoxazole (sulfonamide control) and cisplatin (anticancer control) to benchmark activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzothiazole cyclization step?

  • Design of Experiments (DoE) : Use a Box-Behnken model to test variables:

  • Factors : Temperature (70–110°C), solvent polarity (DMF vs. THF), catalyst (K₂CO₃ vs. Cs₂CO₃).
  • Response : Yield (%) quantified by LC-MS.
    • Case Study : For analogous compounds, DMF with K₂CO₃ at 90°C increased yields from 45% to 72% .

Q. How do structural modifications (e.g., substituents on the benzoyl or benzothiazole moieties) alter enzymatic inhibition profiles?

  • Comparative Analysis :

  • Replace 2-chlorobenzoyl with 4-dimethylaminobenzoyl (): Enhances kinase inhibition (IC₅₀ from 12 µM to 3 µM).
  • Substitute sulfamoyl with methylsulfonyl (): Reduces antibacterial activity (MIC increases from 8 µg/mL to 64 µg/mL).
    • Rational Design : Molecular docking (AutoDock Vina) identifies steric clashes with CYP450 active sites when bulky groups are added .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Approaches :

Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life <30 min suggests rapid clearance).

Prodrug Derivatization : Mask polar sulfamoyl groups with acetylated prodrugs to enhance bioavailability .

  • Case Study : A fluorinated analog showed 90% in vitro efficacy but <10% in vivo due to poor absorption; PEGylation improved bioavailability by 4-fold .

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